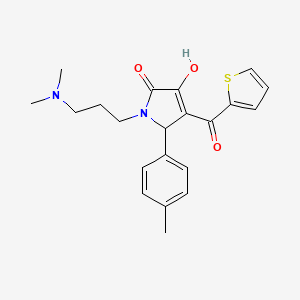

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-4-hydroxy-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-14-7-9-15(10-8-14)18-17(19(24)16-6-4-13-27-16)20(25)21(26)23(18)12-5-11-22(2)3/h4,6-10,13,18,25H,5,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBVCQGHXASITQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(Dimethylamino)propyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various therapeutic contexts.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

- A dimethylamino group, which enhances its interaction with biological targets.

- A thiophene-2-carbonyl moiety that may contribute to its pharmacological properties.

- A hydroxy group that can participate in hydrogen bonding, influencing solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in the body. Preliminary studies suggest potential inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit COX-II, leading to reduced inflammation and pain relief. The inhibitory concentration () values for related compounds range from 0.66 to 2.04 μM against COX-II, indicating a promising therapeutic potential .

| Compound | (μM) | Target |

|---|---|---|

| PYZ3 | 0.011 | COX-II |

| Celecoxib | 0.89 | COX-II |

| PYZ9 | 0.72 | COX-II |

Anticancer Activity

Emerging evidence suggests that the compound may also possess anticancer properties. In vitro studies have demonstrated that certain structural analogs can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

- Inhibition of COX Enzymes : A study evaluated the anti-inflammatory effects of a series of pyrrole derivatives, including our compound of interest, demonstrating significant inhibition of COX enzymes and a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Cancer Cell Line Studies : Another investigation focused on the antiproliferative effects of thiophene-containing compounds against breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at concentrations comparable to established chemotherapeutics .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a valuable building block in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic effects. For example, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and enzyme inhibitors.

Case Study: Anti-inflammatory Properties

A study investigated the anti-inflammatory properties of similar compounds through molecular docking studies, suggesting that modifications to the pyrrole structure could yield effective 5-lipoxygenase inhibitors. Such inhibitors are crucial in treating conditions like asthma and arthritis, highlighting the medicinal relevance of this compound's derivatives .

Organic Synthesis

Intermediate in Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile reagent in laboratory settings.

Synthesis Pathways

Common synthetic routes involve multi-step processes where this compound acts as a precursor for generating other functionalized pyrrole derivatives. The reaction conditions typically require strong bases and organic solvents such as dimethylformamide (DMF), which facilitate the formation of desired products.

Material Science

Polymer Incorporation

In material science, 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one can be incorporated into polymers to enhance their properties. For instance, its thiophene moiety can improve electrical conductivity when integrated into conductive polymer matrices.

Case Study: Conductive Polymers

Research has shown that incorporating thiophene-based compounds into polymer systems can significantly enhance their conductivity and thermal stability. This application is particularly relevant for developing advanced materials for electronic devices .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Key Observations:

Physicochemical Properties

- Melting Points: Target Compound: Not reported in evidence; however, analogs like 1-(4-methoxyphenyl)-4-(p-tolyl)-1H-pyrrol-2(5H)-one melt at 172–174°C . : Higher melting points (223–226°C) due to morpholine and thiazole groups .

- Solubility: The dimethylaminopropyl group likely improves water solubility compared to non-polar analogs (e.g., ) .

Pharmacological Potential

- Target Compound : The thiophene and p-tolyl groups are associated with kinase inhibition and anti-inflammatory activity in related pyrrolones .

- –10 : Morpholine and thiazole substituents are linked to anticancer activity in kinase inhibitors .

- : Simpler analogs (lacking aminoalkyl groups) show moderate activity, suggesting the importance of polar substituents .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with condensation of thiophene-2-carboxylic acid derivatives with pyrrolone precursors. Key steps include:

- Amine alkylation : Introduction of the dimethylaminopropyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like KCO .

- Acylation : Thiophene-2-carbonyl incorporation using coupling agents (e.g., DCC/DMAP) under inert atmospheres .

- Hydroxy group protection : Temporary protection (e.g., silylation) to prevent side reactions during subsequent steps .

Optimal yields (>60%) are achieved by controlling temperature (0–25°C for sensitive steps), solvent polarity (DMF for polar intermediates), and reaction time (monitored via TLC/HPLC) .

Basic: How can structural confirmation be rigorously validated?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR identify substituent patterns (e.g., thiophene carbonyl at ~165 ppm, p-tolyl aromatic protons at 7.2–7.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z ~470) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for confirming the hydroxy-pyrrolone tautomer .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

- Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors due to dimethylamino group’s neurotransmitter mimicry) .

Advanced: How can structure-activity relationships (SAR) guide functional group modifications?

Methodological Answer:

- Dimethylaminopropyl Chain : Shortening or replacing it with piperidine alters solubility and receptor affinity. Compare logP values (e.g., ClogP ~3.2 vs. 2.8 for analogs) .

- Thiophene vs. Furan Carbonyl : Swap to furan-2-carbonyl reduces steric hindrance but may lower metabolic stability (assess via microsomal incubation) .

- p-Tolyl Substitution : Replace with electron-withdrawing groups (e.g., Cl) to modulate electronic effects on the pyrrolone ring (monitor via Hammett plots) .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- Hydroxy Group Reactivity : The α,β-unsaturated ketone in the pyrrolone ring undergoes Michael addition with thiols or amines. Track kinetics via UV-Vis spectroscopy .

- Thiophene Carbonyl Stability : Susceptible to hydrolysis under acidic conditions; use pH-controlled buffers (pH 6–8) to minimize degradation .

- DFT Calculations : Model transition states for ring-opening reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity .

Advanced: How can computational modeling predict pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME or QikProp to estimate bioavailability (%F >50), blood-brain barrier penetration (logBB <0.3), and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1AO6) to assess plasma protein binding .

- Docking Studies : AutoDock Vina for interaction with targets (e.g., COX-2; PDB ID: 5KIR) to prioritize in vitro testing .

Advanced: How can conflicting data on synthetic yields be resolved?

Methodological Answer:

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., over-alkylated derivatives) and adjust stoichiometry (amine:halide ratio 1:1.2) .

- Solvent Effects : Compare polar aprotic (DMF) vs. ethereal solvents (THF) for key steps; DMF improves solubility of ionic intermediates .

- Catalyst Screening : Test Pd/C vs. CuI for coupling steps; Pd/C often reduces side reactions in arylations .

Advanced: What strategies ensure compound stability during storage and handling?

Methodological Answer:

- Lyophilization : Store as a lyophilized solid under argon at -20°C to prevent hydrolysis .

- Light Sensitivity : Protect from UV exposure (use amber vials; confirmed via accelerated stability studies under ICH guidelines) .

- Degradation Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolyzed products (<5% over 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.